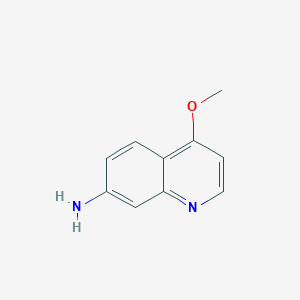
4-Methoxyquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . The compound’s structure consists of a quinoline ring with a methoxy group at the 4th position and an amine group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-7-amine can be achieved through various methods. One common approach involves the reaction of 4-methoxyaniline with 2-chloroquinoline under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Methoxyquinolin-7-amine has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methoxyquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
4-Methoxyquinolin-7-amine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and different reactivity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-methoxyquinolin-7-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,11H2,1H3 |
Clave InChI |
RCEMAWTXZSGXRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=CC2=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



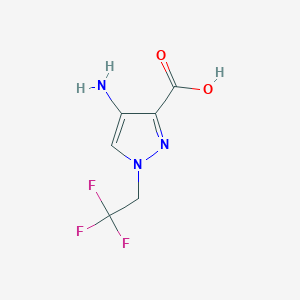
![N-methyl-2-[2-(methylamino)ethoxy]acetamide](/img/structure/B15271493.png)
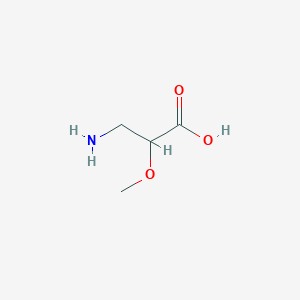
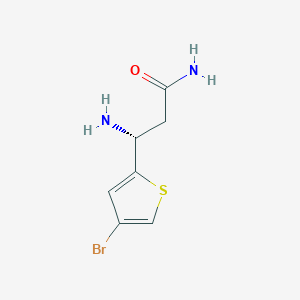
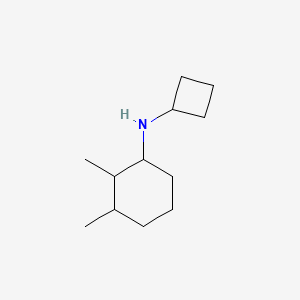
![tert-Butyl N-{3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B15271516.png)
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
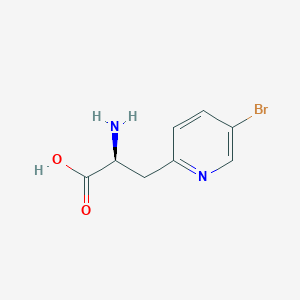
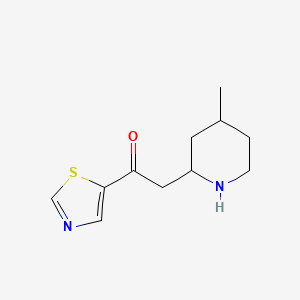
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
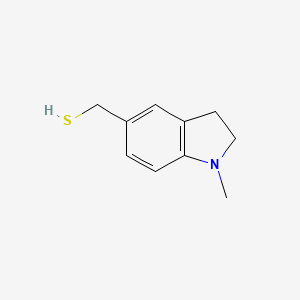
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
